Enhanced Hydrophilicity Quantified by Predicted LogP Comparison
The target compound is more hydrophilic than its closest non-cyclopropyl analog, 2-morpholinoacetic acid. The predicted partition coefficient (LogP) for 2-cyclopropyl-2-morpholinoacetic acid is -0.80 , whereas the ACD/LogP for 2-morpholinoacetic acid is -0.35 . This 0.45 log unit decrease indicates a measurable shift towards greater aqueous solubility, which can be a critical parameter for optimizing ADME profiles.
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | LogP = -0.80 |
| Comparator Or Baseline | 2-morpholinoacetic acid (CAS 3235-69-6); LogP = -0.35 |
| Quantified Difference | ΔLogP = -0.45 |
| Conditions | Computational prediction models from vendor data (Fluorochem) and ChemSpider (ACD/Labs Percepta). |
Why This Matters
A lower LogP is a key driver for reducing hERG binding and improving metabolic clearance, making this specific compound a strategic choice over its more lipophilic analog for lead optimization.
